molecular formula C19H18N4O B2842736 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1797225-45-6

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2842736
CAS RN: 1797225-45-6
M. Wt: 318.38
InChI Key: ZWMQZYWNWDXLEL-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound has been investigated for its potential use in efficient blue fluorescent organic light-emitting diodes (OLEDs). Researchers designed and synthesized novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives by introducing diverse aromatic groups at the C-2 position of ADN. These derivatives served as blue fluorescent emissive materials in non-doped OLED devices. Notably, the device based on one of these derivatives (OCADN) exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A⁻¹, power efficiency of 1.13 lm W⁻¹, and CIE (x, y) coordinate of (0.16, 0.30) at 8 V .

Chemical Synthesis

The compound’s unique structure makes it an interesting candidate for chemical synthesis. Researchers have explored its reactivity and potential applications in constructing other complex molecules. For instance, it could serve as a building block for designing new ligands or metal complexes .

Aggregation-Enhanced Emission

Fluorescent conjugated polymers based on a related compound, di(naphthalen-2-yl)-1,2-diphenylethene, have shown aggregation-enhanced emission properties. Investigating whether our compound exhibits similar behavior could lead to applications in sensing or imaging, especially in aqueous media .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-18(14-16-6-3-5-15-4-1-2-7-17(15)16)20-10-11-22-12-13-23-19(22)8-9-21-23/h1-9,12-13H,10-11,14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQZYWNWDXLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN3C=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

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